molecular formula C5H13Br2N B3036574 4-Bromo-N-methylbutan-1-amine hydrobromide CAS No. 365432-20-8

4-Bromo-N-methylbutan-1-amine hydrobromide

Cat. No. B3036574
CAS RN: 365432-20-8
M. Wt: 246.97 g/mol
InChI Key: MYMOVFXPQUAOSL-UHFFFAOYSA-N
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Description

4-Bromo-N-methylbutan-1-amine hydrobromide is a chemical compound with the CAS Number: 365432-20-8 . It has a molecular weight of 246.97 and is typically a solid .


Molecular Structure Analysis

The linear formula for 4-Bromo-N-methylbutan-1-amine hydrobromide is C5H13Br2N . The IUPAC name for this compound is 4-bromo-N-methylbutan-1-amine hydrobromide .


Physical And Chemical Properties Analysis

4-Bromo-N-methylbutan-1-amine hydrobromide is a solid at room temperature . It has a molecular weight of 246.97 . The compound should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Application in pH Fluorescent Probes

4-Bromo-N-methylbutan-1-amine hydrobromide has been utilized in the development of pH fluorescent probes. For example, Liu et al. (2021) synthesized a dansyl-based pH fluorescent probe using 4-bromobutan-1-amine hydrobromide. This probe demonstrated sensitivity and selectivity towards H+ in acidic media and was able to sense intracellular pH changes in the acidic range (Liu et al., 2021).

Photobromination Studies

Tanner et al. (1974) conducted photobromination studies using 1-cyano-2-methylbutane, which is structurally related to 4-bromo-N-methylbutan-1-amine hydrobromide. They found that different conditions yielded various brominated products, contributing to the understanding of bromination mechanisms in similar compounds (Tanner et al., 1974).

Synthesis of Chlorinated Amides

D’hooghe et al. (2003) reported on the synthesis of chlorinated amides using compounds structurally similar to 4-bromo-N-methylbutan-1-amine hydrobromide. Their research provides insights into the synthesis and application of halogenated compounds in medicinal chemistry (D’hooghe et al., 2003).

Application in Carbon Dioxide Capture

Bates et al. (2002) explored the use of ionic liquids derived from 4-bromo-N-methylbutan-1-amine hydrobromide for carbon dioxide capture. They found that these ionic liquids could react reversibly with CO2, efficiently sequestering the gas as a carbamate salt (Bates et al., 2002).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

4-bromo-N-methylbutan-1-amine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12BrN.BrH/c1-7-5-3-2-4-6;/h7H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYMOVFXPQUAOSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCCBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-N-methylbutan-1-amine hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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